2,5-Pyrazinedimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-(hydroxymethyl)pyrazin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-7-6(4-10)2-8-5/h1-2,9-10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXOIHGJECPJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Method Based on Oxidation-Acylation-Hydrolysis Sequence
Synthetic Route
A representative synthetic method for 2-pyridinemethanol (a close analogue to 2,5-pyrazinedimethanol) involves the following steps, which can be adapted for this compound:
| Step | Reaction Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1. Oxidation | Oxidize 2-picoline to 2-pyridine N-oxide | 70–80 °C, 3–5 hours, ambient pressure | 2-picoline, hydrogen peroxide (30%), glacial acetic acid, catalyst (molybdic oxide or aluminum oxide) | 2-picoline N-oxide |
| 2. Acylation | React N-oxide with acetic anhydride | Reflux, 3–6 hours | 2-picoline N-oxide, acetic anhydride | Acetic acid-2-picolyl ester |
| 3. Hydrolysis | Hydrolyze ester to pyridinemethanol | Reflux, 2–4 hours, basic conditions | Sodium hydroxide (20%) or potassium hydroxide (20%) solution | 2-pyridinemethanol |
This method achieves high selectivity and yield (up to 98.5% purity and 65% overall yield) and is suitable for industrial scale production.
Reaction Details and Optimization
- The molar ratio of 2-picoline to hydrogen peroxide is typically maintained between 1:1.1 to 1:1.8 for efficient oxidation.
- Catalysts such as molybdic oxide or aluminum oxide are used at 0.5–1.2% weight relative to 2-picoline.
- The extraction solvents for intermediate purification include methylene dichloride, ethylene dichloride, trichloromethane, or toluene, with solvent-to-liquid volume ratios from 1:1 to 1:3.
- Hydrolysis is preferably performed under basic conditions to simplify product extraction and improve yield.
Alternative Preparation via Chloromethyl Derivative Hydrolysis
An alternative approach for pyridinemethanol derivatives involves:
- Preparation of chloromethylpyridine derivatives.
- Formation of ester derivatives via reaction with alkali metal carboxylates.
- Hydrolysis of esters to yield chloropyridinemethanol compounds.
For example, 2-chloro-pyridinemethanol is prepared by reacting 2-chloro-monochloromethylpyridine with an alkali metal salt of a carboxylic acid to form an ester, followed by hydrolysis under alkaline conditions (e.g., sodium hydroxide aqueous solution at 60–70 °C). This method is efficient and yields high purity products.
While this method is specific to chlorinated pyridine derivatives, it provides a useful framework for functionalizing pyrazine rings with hydroxymethyl groups via similar ester intermediates.
Catalytic Hydrogenation of Ester Intermediates
Another method relevant to pyridine methanol derivatives involves catalytic hydrogenation of ester compounds to alcohols using ruthenium complexes as catalysts. For example, 3-pyridinemethanol can be synthesized by hydrogenation of ester precursors in tetrahydrofuran solvent with potassium methoxide as a base, under hydrogen pressure (50–100 atm) at 100 °C for 10–336 hours.
This catalytic hydrogenation approach offers an alternative to hydrolysis for converting ester intermediates to alcohols, potentially applicable to pyrazinedimethanol derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Reaction Conditions | Catalysts/Reagents | Yield/Purity | Notes |
|---|---|---|---|---|---|---|
| Oxidation-Acylation-Hydrolysis | 2-picoline or 2,5-dimethylpyrazine (analogous) | Oxidation to N-oxide, acylation, hydrolysis | 70–90 °C, 3–16 h; basic hydrolysis | H2O2, acetic anhydride, NaOH or KOH, molybdic oxide/aluminum oxide | Up to 65% yield, 98.5% purity | Industrially scalable, mild conditions |
| Chloromethyl Ester Hydrolysis | 2-chloro-monochloromethylpyridine | Ester formation, hydrolysis | 60–70 °C, 1–2 h, alkaline | Alkali metal carboxylate, NaOH | High purity | Useful for chlorinated derivatives |
| Catalytic Hydrogenation | Ester derivatives of pyridinemethanol | Hydrogenation to alcohol | 100 °C, 10–336 h, 50–100 atm H2 | Ruthenium complex, potassium methoxide | High yield reported | Alternative to hydrolysis |
Research Outcomes and Industrial Relevance
- The oxidation-acylation-hydrolysis sequence has been demonstrated in patents and research to provide high selectivity and yields suitable for mass production of pyridinemethanols, which can be extrapolated to this compound due to chemical similarity.
- Use of hydrogen peroxide as an oxidant offers a cost-effective and environmentally friendly alternative to traditional oxidants.
- Basic hydrolysis simplifies product isolation by generating salts rather than acids, improving extraction efficiency.
- Catalytic hydrogenation methods, while requiring specialized catalysts and conditions, offer a complementary route that may be advantageous for sensitive substrates or when ester intermediates are readily available.
- The chloromethyl ester hydrolysis method provides a route for functionalized derivatives, potentially useful for pyrazine analogues with halogen substituents.
Chemical Reactions Analysis
Types of Reactions: 2,5-Pyrazinedimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Pyrazine-2,5-dicarboxylic acid.
Reduction: Various pyrazine derivatives depending on the reducing agent.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
2,5-Pyrazinedimethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrazinedimethanol involves its interaction with specific molecular targets. The hydroxymethyl groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,5-Pyrazinedimethanol with structurally related pyrazine derivatives:
Research Findings and Key Insights
Thermal Stability: this compound’s coordination polymers exhibit thermal stability up to 200°C, as shown by thermogravimetric analysis (TGA) of compound 1 ([Cu(pyzdm)(H₂O)]ₙ) .
Hydrogen-Bonding Networks : The compound’s diol groups facilitate extensive intermolecular hydrogen bonds, critical for stabilizing supramolecular architectures .
Comparative Solubility: Unlike 2,5-Dimethylpyrazine (soluble in organic solvents), this compound is polar and water-soluble, enabling aqueous-phase synthesis of MOFs .
Biological Relevance: Derivatives like 5-Methyl-2-Pyrazinemethanol are intermediates in synthesizing bioactive molecules, though this compound itself is primarily used in materials science .
Biological Activity
2,5-Pyrazinedimethanol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antioxidant, anti-tumor, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazine ring with two hydroxymethyl groups attached at the 2 and 5 positions. This configuration is crucial for its biological activity.
Antioxidant Activity
Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage. Studies have indicated that this compound exhibits significant antioxidant properties.
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (µg/mL) | Method Used |
|---|---|---|
| This compound | 12.3 | DPPH assay |
| Rutin (Control) | 10.0 | DPPH assay |
The IC50 value of 12.3 µg/mL indicates that this compound is effective in scavenging DPPH radicals, comparable to standard antioxidants like rutin.
Anti-Tumor Activity
The anti-tumor effects of this compound have been evaluated against various cancer cell lines. The compound has shown promising results in inhibiting tumor cell proliferation.
Table 2: Anti-Tumor Activity of this compound
In vitro studies utilizing the MTT assay demonstrated that the compound exhibits effective cytotoxicity against A549 and Caco-2 cells, indicating its potential as an anti-cancer agent.
Antimicrobial Activity
Recent studies have also evaluated the antimicrobial properties of this compound against various pathogens.
Table 3: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses significant antimicrobial activity against both bacterial and fungal strains.
Case Studies
Case Study: Evaluation of Antitumor Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed a marked reduction in cell viability when treated with varying concentrations of the compound over a period of 48 hours. The results indicated that higher concentrations led to increased apoptosis in cancer cells.
Case Study: Antioxidant Mechanism Exploration
Another investigation focused on the mechanism behind the antioxidant activity of this compound. It was found that the compound acts by donating hydrogen atoms to free radicals, thereby stabilizing them and reducing oxidative stress markers in cellular assays.
Q & A
Q. What are the established synthetic routes for 2,5-pyrazinedimethanol, and what experimental conditions optimize yield?
The most reliable method involves reducing 2,5-pyrazinedicarboxylate esters using sodium borohydride (NaBH₄) in anhydrous acetonitrile. Post-reduction, the product is purified via liquid-liquid extraction and recrystallization, yielding colorless crystals (mp 77–80°C). Key parameters include stoichiometric control of NaBH₄, reaction temperature (room temperature), and solvent choice to avoid side reactions .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (EI-MS) are essential for structural confirmation. Infrared (IR) spectroscopy helps identify functional groups (e.g., O–H stretches at ~3300 cm⁻¹). Thin-layer chromatography (TLC) with iodine visualization ensures purity, using solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v) .
Q. How can researchers functionalize this compound to create novel derivatives for biological or material applications?
Hydrazine-based reactions are effective for introducing hydrazide or hydrazone moieties. For example, refluxing with phenylhydrazine derivatives in ethanol forms stable hydrazide intermediates, which can undergo cyclization or condensation with aldehydes/ketones to yield heterocyclic derivatives .
Advanced Research Questions
Q. What strategies are employed to design coordination polymers using this compound as a linker?
The ligand’s diol groups enable coordination with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous solutions. Ultrasonic treatment promotes homogeneous mixing, followed by slow evaporation to crystallize polymeric networks. Structural analysis via X-ray diffraction (XRD) confirms topology, while NMR and elemental analysis validate composition .
Q. How should researchers address contradictions in reduction methods for synthesizing this compound?
Discrepancies between NaBH₄-mediated reductions and alternative methods (e.g., catalytic hydrogenation) require systematic evaluation of reaction parameters (solvent polarity, temperature, reducing agent strength). Comparative studies using kinetic monitoring (e.g., in situ IR) can identify side products and optimize selectivity .
Q. What methodological rigor is necessary to ensure reproducibility in studies involving this compound?
Detailed documentation of reagent purity (e.g., CAS 104670-23-7 for methylated analogs), solvent batch consistency, and crystallization conditions is critical. Adherence to ICMJE standards for reporting chemical synthesis—including manufacturer details, storage protocols, and safety data—enhances reproducibility .
Data Contradiction and Validation
Q. How can computational modeling complement experimental data in predicting this compound’s reactivity?
Density functional theory (DFT) calculations can model electron density distribution at the pyrazine ring’s nitrogen atoms, predicting sites for electrophilic substitution. Comparing calculated NMR chemical shifts with experimental data validates proposed intermediates .
Q. What approaches resolve discrepancies in spectroscopic data for this compound derivatives?
Cross-validation using multiple techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution MS) minimizes misinterpretation. For hydrazide derivatives, X-ray crystallography provides unambiguous confirmation of regioselectivity in cyclization reactions .
Tables for Key Data
| Synthetic Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, CH₃CN, RT, 3h | 85–90% | |
| Hydrazide Formation | Phenylhydrazine, EtOH, reflux | 70–75% |
| Analytical Technique | Key Observations | Application |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 4.65 (s, 2H, –CH₂OH) | Confirm diol groups |
| EI-MS | m/z 142.1 [M]⁺ | Molecular ion validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
